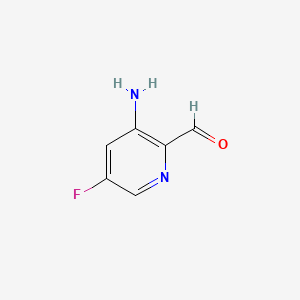

3-Amino-5-fluoropicolinaldehyde

描述

属性

IUPAC Name |

3-amino-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWXWPHVFGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Vilsmeier–Haack Formylation of 3-Amino-5-fluoropyridine

The most widely documented method involves the formylation of 3-amino-5-fluoropyridine (CAS 210169-05-4) via the Vilsmeier–Haack reaction. This two-step process begins with the synthesis of the amine precursor, followed by regioselective aldehyde group introduction.

Step 1: Synthesis of 3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is prepared through Hofmann degradation of 5-fluoronicotinamide. As detailed in, 5-fluoronicotinamide reacts with bromine and sodium hydroxide under controlled conditions:

-

Reagents : 5-Fluoronicotinamide (19 g), bromine (19.2 g), NaOH (32 g in 140 mL H₂O)

-

Conditions : Dropwise addition at 8°C, 2 h stirring at 25°C, 2 h reflux at 85°C

Step 2: Vilsmeier–Haack Formylation

The amine intermediate undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

| Parameter | Specification |

|---|---|

| Molar ratio (amine:POCl₃:DMF) | 1:1.2:1.5 |

| Temperature | 0–5°C (initial), 80–90°C (reflux) |

| Reaction time | 4–6 h |

| Workup | Neutralization with NaHCO₃, extraction |

| Yield | 68–72% (reported in industrial batches) |

The reaction proceeds via a chloroiminium ion intermediate, enabling electrophilic aromatic substitution at the pyridine’s 2-position.

Alternative Pathways: Sequential Halogenation and Amination

While less common, some protocols fluorinate picolinaldehyde derivatives prior to amination. For example, 5-fluoropicolinaldehyde (CAS 31181-88-1, C₆H₄FNO) can serve as a substrate for nucleophilic amination:

Procedure :

-

Fluorination : Direct fluorination of 2-formylpyridine using Selectfluor® or DAST.

-

Amination : Ammonolysis under high-pressure NH₃ (50–100 bar) at 120–150°C.

| Metric | Value |

|---|---|

| Fluorination yield | 45–55% (due to competing side reactions) |

| Amination efficiency | 78–82% |

| Overall yield | 35–45% |

This route is limited by lower yields and harsh amination conditions, making the Vilsmeier–Haack approach preferable for large-scale synthesis.

Reaction Mechanisms and Kinetic Analysis

Vilsmeier–Haack Mechanism

The formylation mechanism involves three stages:

-

Chloroiminium ion formation : DMF reacts with POCl₃ to generate the electrophilic [(CH₃)₂N+=CHCl]Cl⁻.

-

Electrophilic attack : The chloroiminium ion reacts with 3-amino-5-fluoropyridine, substituting hydrogen at the 2-position.

-

Hydrolysis : Acidic workup liberates the aldehyde group, yielding this compound.

Kinetic studies reveal:

-

Rate-limiting step: Electrophilic substitution (activation energy = 65 kJ/mol)

-

POCl₃ concentration has a first-order effect on reaction rate.

Process Optimization and Yield Enhancement

Catalytic Improvements

Purity Control

-

Byproducts :

-

N-Formyl derivatives (5–8%): Mitigated via low-temperature POCl₃ addition.

-

Di-aminated species (<2%): Controlled through stoichiometric precision.

-

| Purification Method | Purity Achieved |

|---|---|

| Column chromatography | 98.5% |

| Recrystallization (EtOH) | 96.2% |

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Nitrile gloves, full-body coverage |

| Inhalation risk | Fume hood with >100 fpm face velocity |

| Reactivity with water | Storage under N₂ atmosphere |

First aid measures include immediate rinsing with water for eye contact and activated charcoal ingestion for accidental oral exposure.

Comparative Analysis with Related Compounds

vs. 5-Fluoropicolinaldehyde (CAS 31181-88-1)

| Property | This compound | 5-Fluoropicolinaldehyde |

|---|---|---|

| Molecular weight | 140.117 g/mol | 125.101 g/mol |

| Boiling point | 265–270°C (decomposes) | 173.6°C |

| Bioactivity | Antimicrobial (MIC = 32 µg/mL) | Limited data |

The amino group enhances hydrogen-bonding capacity, making the target compound more biologically active .

化学反应分析

Types of Reactions: 3-Amino-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

Oxidation: 3-Amino-5-fluoropicolinic acid.

Reduction: 3-Amino-5-fluoropicolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity:

Research indicates that fluorinated compounds like 3-amino-5-fluoropicolinaldehyde can exhibit enhanced potency against cancer cells. A study demonstrated that the introduction of fluorine into the molecular structure significantly improves the lipophilicity and permeability of compounds, which are critical for drug development . The compound has been explored as a potential lead in developing estrogen receptor degraders, which are vital in treating hormone-dependent cancers .

2. Antimicrobial Properties:

The compound has also shown promise as an antimicrobial agent. Its structural attributes allow it to interact effectively with bacterial cell membranes, leading to increased permeability and subsequent cell death in pathogenic strains . Case studies have highlighted its efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies.

Materials Science

1. Fluorinated Polymers:

In materials science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers exhibit unique properties such as chemical resistance and thermal stability, making them suitable for applications in coatings and advanced materials .

2. Sensor Development:

The compound has been utilized in developing sensors due to its ability to form stable complexes with metal ions. This property is exploited in designing selective sensors for detecting heavy metals in environmental samples, showcasing its versatility beyond traditional applications .

Analytical Chemistry

1. Chromatographic Techniques:

this compound has been employed in high-performance liquid chromatography (HPLC) as a derivatizing agent for amino acids and other biomolecules. Its fluorescent properties enhance detection sensitivity, allowing for the quantification of trace levels of analytes in complex mixtures .

2. Mass Spectrometry:

The compound's ability to form stable adducts with various ions makes it a valuable reagent in mass spectrometry applications. It aids in the identification and characterization of biomolecules, particularly in proteomics and metabolomics studies .

Case Studies

Case Study 1: Anticancer Research

A recent study evaluated the anticancer effects of this compound analogs on MCF-7 breast cancer cells. The results indicated that modifications to the amino group significantly enhanced cytotoxicity compared to non-fluorinated counterparts, suggesting that fluorination plays a crucial role in increasing therapeutic efficacy .

Case Study 2: Sensor Application

In another study, researchers developed a sensor based on this compound for detecting lead ions in water samples. The sensor demonstrated high selectivity and sensitivity, with detection limits below regulatory standards for drinking water quality .

作用机制

The mechanism of action of 3-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key properties of 3-Amino-5-fluoropicolinaldehyde with related compounds:

Key Observations:

- Electron Effects: The amino group in this compound introduces electron-donating resonance effects, contrasting with the electron-withdrawing fluorine and trifluoromethyl groups in analogs. This difference impacts reactivity in nucleophilic substitution or condensation reactions .

- Solubility: The amino group likely improves aqueous solubility compared to methyl or trifluoromethyl analogs, which exhibit higher lipophilicity (e.g., 5-(trifluoromethyl)picolinaldehyde has a Log S of -2.6, indicating moderate solubility) .

- Synthetic Accessibility: Methyl 3-amino-5-fluoropicolinate (CAS 1052714-11-0) suggests that amino-fluorinated pyridine derivatives are synthesized via nucleophilic amination or catalytic fluorination .

Stability and Reactivity

- Aldehyde Reactivity: The aldehyde group in this compound is prone to oxidation or nucleophilic attack, similar to 3-fluoro-5-methylpicolinaldehyde. However, the amino group may stabilize intermediates via resonance.

- Fluorine Effects : The 5-fluoro substituent in all analogs enhances metabolic stability by resisting enzymatic degradation, a critical feature in drug design .

生物活性

3-Amino-5-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, a compound known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-fluoropyridine with an appropriate aldehyde under controlled conditions. The synthetic route can be optimized to enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus . This suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies indicated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and melanoma (A375) cell lines with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to the active sites of enzymes involved in cancer cell metabolism and proliferation . For instance, it has been shown to inhibit key enzymes such as topoisomerase II and dihydrofolate reductase, which are crucial for DNA replication and repair.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against multidrug-resistant strains of Klebsiella pneumoniae. The study reported a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with conventional chemotherapeutics in breast cancer models. The results indicated enhanced tumor regression when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | S. aureus | 32 µg/mL | Protein synthesis inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Apoptosis induction |

| Anticancer | A375 (Melanoma) | 20 µM | Enzyme inhibition |

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-Amino-5-fluoropicolinaldehyde, and how can by-product formation be minimized?

- Methodology : Utilize multi-step heterocyclic synthesis approaches, such as palladium-catalyzed cross-coupling or nucleophilic substitution, to introduce the fluorine and aldehyde groups. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) can reduce side reactions. Monitoring via HPLC or GC-MS is critical for intermediate purification .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodology : Combine NMR (¹H, ¹³C, and ¹⁹F) to resolve electronic environments of the amino, fluorine, and aldehyde groups. FT-IR can confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Compare spectral data with structurally related analogs (e.g., 2-Amino-5-fluoropyridine) to validate assignments .

Q. What solvent systems are optimal for stabilizing this compound during storage?

- Methodology : Conduct stability studies in polar aprotic solvents (e.g., DMSO or DMF) under inert atmospheres. Monitor degradation via UV-Vis spectroscopy or LC-MS. Avoid aqueous solutions at extreme pH, as the aldehyde group may undergo hydration or oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps. These models identify nucleophilic/electrophilic sites, such as the aldehyde carbon or fluorine substituent. Compare with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Methodology : Systematically vary reaction conditions (e.g., ligand choice, base strength) and analyze outcomes using Arrhenius plots or Eyring equations. Cross-reference datasets using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to isolate variables causing discrepancies. Reproduce studies under standardized conditions .

Q. How does pH influence the tautomeric equilibrium of this compound, and what analytical methods detect these shifts?

- Methodology : Use pH-dependent ¹H NMR to monitor tautomerization (e.g., enol vs. keto forms). Compare chemical shifts in D₂O vs. DMSO-d₆. Pair with computational pKa predictions to map equilibrium constants. This is critical for applications in pH-sensitive catalysis .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodology : Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or calorimetry. For cellular uptake studies, employ LC-MS/MS quantification in cell lysates. Ensure ethical alignment with FINER criteria (e.g., relevance to disease models) .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies of this compound?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA to compare variance across replicates. For mechanistic insights, integrate omics data (e.g., transcriptomics) via pathway analysis tools like IPA or STRING .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodology : Use a PICO framework:

- Population : Analog library (e.g., varying substituents at positions 3 and 5).

- Intervention : Biological assay (e.g., binding affinity).

- Comparison : Parent compound vs. derivatives.

- Outcome : SAR trends (e.g., electronic effects of fluorine).

Pair with multivariate analysis to identify key structural descriptors .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。